Mono-sec-butyl phthalate

Description

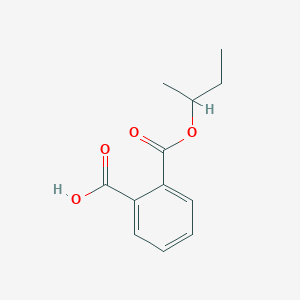

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxycarbonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-8(2)16-12(15)10-7-5-4-6-9(10)11(13)14/h4-8H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZVTXIEQADBGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53623-59-9 |

Source

|

| Record name | Phthalic acid, mono-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053623599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalic acid mono-sec-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Dynamics and Human Exposure of Monobutyl Phthalates

Sources and Pathways of Environmental Release

The primary source of mono-sec-butyl phthalate (B1215562) in the environment is the degradation of its parent compound, di-sec-butyl phthalate. The environmental release of these parent compounds is a key factor in understanding the presence of their metabolites.

Phthalates are widely used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). wikipedia.org They are found in a vast array of consumer and industrial products, including but not limited to:

Personal care products: Cosmetics, nail polishes, perfumes, lotions, and shampoos may contain phthalates as solvents or to enhance fragrance. bcerp.orgewg.org

Food packaging: Phthalates can migrate from plastic packaging into fatty foods such as meats and dairy products. wikipedia.org

Building materials: Vinyl flooring, adhesives, and paints are significant sources of indoor phthalate exposure. wikipedia.org

Medical devices: PVC tubing and blood bags can be a source of phthalate exposure in medical settings. nih.gov

Because phthalates are not covalently bonded to the plastic, they are easily released into the air, dust, and can be absorbed through the skin or ingested. bcerp.orgwikipedia.org Higher air temperatures can increase the concentration of phthalates in the air. wikipedia.org

The disposal of phthalate-containing products in landfills is a major pathway for their release into the environment. nih.gov Leachate from landfills can contain significant concentrations of phthalates and their metabolites, which can then contaminate groundwater and surrounding soil. nih.gov Wastewater treatment plants are another major source, as they receive phthalate-laden water from industrial and municipal sources. nih.gov While some degradation occurs during treatment, phthalates and their metabolites can still be released into aquatic environments. nih.gov The use of agricultural plastics can also lead to soil contamination. nih.gov

Environmental Fate and Transport Mechanisms of Parent Phthalates and Their Metabolites

Once released into the environment, the parent phthalates undergo various transformation processes, leading to the formation of their monoester metabolites, such as mono-sec-butyl phthalate. The fate and transport of these compounds are governed by their physicochemical properties and environmental conditions.

Biodegradation is a primary mechanism for the breakdown of phthalates in the environment. mdpi.com Microorganisms in soil, water, and sediment can hydrolyze the parent diester to the corresponding monoester and alcohol. nih.gov For example, various bacterial strains, such as Acinetobacter baumannii and Pseudomonas sp., have been shown to degrade dibutyl phthalate (DBP) to monobutyl phthalate (MBP) and then further to phthalic acid. nih.govmdpi.com

The half-life of DBP in the environment can vary depending on conditions. One study investigating the degradation of DBP in a methanogenic phase refuse found that the half-life was significantly shorter in unsterilized samples compared to sterilized ones, highlighting the role of microbial activity. The half-lives of DBP were also influenced by moisture content and pH.

Interactive Data Table: Half-life of DBP under different refuse conditions

Studies on the biodegradation of mono-alkyl phthalate esters (MPEs) in natural sediments have shown that they can be quickly degraded after a lag period, with half-lives ranging from 16 to 39 hours at 22°C. sfu.ca

The transport and persistence of phthalates and their metabolites are influenced by their tendency to adsorb to soil and sediment particles. mdpi.com This process is governed by factors such as the organic matter content of the soil, cation exchange capacity, and the specific surface area of the particles. nih.gov Generally, phthalates show a strong tendency to adsorb to organic carbon, leading to their accumulation in soil and sediment. mdpi.com

Studies on the adsorption of di-n-butyl phthalate (DBP) to soil and sediment have shown that the process is often well-described by the Freundlich model, indicating a heterogeneous surface. mdpi.comnih.gov The adsorption process is typically rapid, with equilibrium being reached within a few hours. mdpi.com The organic matter on the surface of sediment plays a crucial role in this adsorption. mdpi.com

The partitioning of phthalates between the gas phase, airborne particles, and settled dust is a key aspect of their indoor environmental fate. umweltbundesamt.de Due to their semi-volatile nature, they can exist in both gaseous and particle-bound forms. nih.gov

Global Human Exposure Assessment

Human exposure to phthalates is widespread, as evidenced by the detection of their metabolites in urine samples from the general population. researchgate.netnih.gov The primary routes of exposure include ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal absorption from personal care products. bcerp.orgwikipedia.org

Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have consistently found measurable levels of monobutyl phthalate (MBP) in the urine of the general population. ewg.orgresearchgate.net These studies provide valuable data on the extent of human exposure. For instance, one study reported that mono-butyl phthalate was found in 7,916 of the 8,020 people tested in CDC biomonitoring studies, with a geometric mean of 20.3 ug/g creatinine (B1669602) in urine. ewg.org Another study involving 74 participants found mono-butyl phthalate in all of them, with a geometric mean of 54.6 ug/g creatinine in urine. ewg.org

Women often have higher levels of phthalate metabolites than men, which is thought to be due to the more frequent use of personal care products. nih.gov Children are also considered a vulnerable population, as their exposure can be higher than that of adults on a body weight basis, and they may be more susceptible to the effects of these compounds. wikipedia.orgnih.gov

Interactive Data Table: Urinary Concentrations of Mono-butyl Phthalate (MBP) in Human Biomonitoring Studies

Routes of Exposure: Ingestion, Inhalation, and Dermal Absorption

Human exposure to monobutyl phthalates, the metabolites of dibutyl phthalates (DBP), occurs through multiple pathways due to the widespread use of their parent compounds in a vast array of consumer products. endocrinedisruption.orgresearchgate.net Dibutyl phthalates are not chemically bound to the plastic products they are used in, which allows them to be easily released into the environment. mdpi.com The primary routes of human exposure are ingestion, inhalation, and dermal absorption. nih.gov

Ingestion is considered a major pathway for phthalate exposure. researchgate.net This occurs through the consumption of food and water that has come into contact with materials containing DBP. dcceew.gov.au Fatty foods such as milk, butter, and meats are particularly noted as a significant source. wikipedia.org Phthalates can leach from food packaging, especially when in contact with fatty or oily substances. endocrinedisruption.org Children may also be exposed through the mouthing of toys. endocrinedisruption.org

Inhalation represents another significant route of exposure, particularly in indoor environments. nih.gov Phthalates can be released from various products into the air. bcerp.org Experimental studies have shown that inhalation of airborne DBP contributes to the body's burden of its metabolites. core.ac.uk Sources of airborne phthalates include building materials, household furnishings, and personal care products like fragrances and hairsprays. endocrinedisruption.orgresearchgate.net

Dermal absorption is also a notable exposure pathway. mdpi.com Direct skin contact with personal care products such as cosmetics, lotions, and shampoos containing DBP can lead to absorption. endocrinedisruption.orgwikipedia.org Furthermore, studies have demonstrated that dermal uptake of DBP can occur directly from the air, meaning the skin can absorb these chemicals from the surrounding environment. nih.govdtu.dk For certain phthalates, including DBP, dermal absorption from the air can be comparable to intake from inhalation. core.ac.uk

Ubiquitous Detection in Human Populations and Biomonitoring Programs

This compound and other phthalate metabolites are widespread in the general population, a fact consistently demonstrated by large-scale biomonitoring programs. endocrinedisruption.orgewg.org These programs typically measure the concentration of phthalate metabolites in urine, which is the preferred biological sample for assessing exposure. nih.gov The presence of these metabolites in urine indicates recent exposure to the parent phthalate compounds. richtmann.org

One of the most extensive biomonitoring efforts is the National Health and Nutrition Examination Survey (NHANES), conducted by the Centers for Disease Control and Prevention (CDC) in the United States. epa.gov Data from NHANES has repeatedly shown that a vast majority of the U.S. population has detectable levels of various phthalate metabolites in their urine, indicating widespread exposure. nih.gov For instance, in the NHANES 1999-2000 survey, monobutyl phthalate (MBP) was detected in over 75% of the samples analyzed. nih.gov Subsequent NHANES cycles have continued to monitor these exposures. nih.govnih.gov

The ubiquitous nature of these compounds is not limited to the United States. Biomonitoring studies in Europe and Asia have also reported widespread detection of phthalate metabolites in their populations. researchgate.net These findings highlight the global nature of phthalate exposure. researchgate.net

Specific subpopulations have also been a focus of research. Studies have detected phthalate metabolites in pregnant women, and it has been shown that these compounds can cross the placenta, leading to fetal exposure. mdpi.combcerp.org Phthalate metabolites have also been found in breast milk and amniotic fluid. mdpi.com

Quantification of Human Exposure Levels and Variability

Biomonitoring studies have provided quantitative data on the levels of this compound and other phthalate metabolites in human populations. These studies reveal considerable variability in exposure levels both between individuals and within the same individual over time. nih.gov

Data from the U.S. National Health and Nutrition Examination Survey (NHANES) provides a benchmark for exposure levels in the general population. For example, in a reference population of 289 adults, the 95th percentile for urinary monobutyl phthalate (MBP) concentration was 294 ppb (ng/mL), with a creatinine-adjusted value of 162 µg/g. cdc.govresearchgate.net

| Statistic | Concentration (ng/mL) | Creatinine-Adjusted Concentration (µg/g) |

|---|---|---|

| Maximum | 4,670 | 2,760 |

| 95th Percentile | 294 | 162 |

Studies have also highlighted significant variability in phthalate metabolite concentrations. A pilot study involving ten reproductive-age women who collected daily urine samples found considerable day-to-day variation for individual women. nih.gov For monobutyl phthalate, the within-subject variation was found to be higher than the between-subject variation. nih.gov This temporal variability suggests that a single urine sample may not be sufficient to accurately classify an individual's long-term average exposure. nih.gov

| Metabolite | Geometric Mean (ng/mL) | Geometric Mean (µg/g creatinine) | Intraclass Correlation Coefficient |

|---|---|---|---|

| Monoethyl phthalate (MEP) | 122 | 139 | 0.68 |

| Monobutyl phthalate (MBP) | 85.4 | 97.0 | 0.40 |

| Monobenzyl phthalate (MBzP) | 37.2 | 42.2 | 0.59 |

| Mono-2-ethylhexyl phthalate (MEHP) | 9.4 | 10.7 | 0.58 |

Certain demographic factors have been associated with different exposure levels. For instance, some studies have found that women tend to have higher levels of certain phthalate metabolites than men. endocrinedisruption.org The NHANES 1999-2000 data showed that females of all ages had significantly higher concentrations of MBP than males. nih.gov Children have also been found to have higher levels of some phthalate metabolites compared to adults, which may be due to differences in behavior, metabolism, and food consumption relative to body weight. nih.govnih.gov

Toxicokinetic and Toxicodynamic Studies of Monobutyl Phthalates

Absorption, Distribution, Metabolism, and Excretion (ADME) of Monobutyl Phthalates

The toxicokinetic profile of a substance describes its journey through the body. For monobutyl phthalates, this process begins with the metabolism of their parent compounds, the corresponding dibutyl phthalates. While specific data exclusively for mono-sec-butyl phthalate (B1215562) is limited in scientific literature, the general pathways are well-established for its isomers, such as mono-n-butyl phthalate (MnBP).

The metabolism of phthalate diesters occurs in two main phases. In Phase I, the parent compound, such as di-sec-butyl phthalate, undergoes hydrolysis primarily in the intestine, catalyzed by non-specific esterases and lipases, to form its monoester, mono-sec-butyl phthalate. nih.govnih.gov This initial hydrolysis is a crucial activation step, as the monoester is considered the primary biologically active metabolite. nih.govmdpi.com

Following this primary metabolic step, monoesters can undergo further Phase I metabolism through oxidation of their alkyl side chain. For the closely related isomer, mono-n-butyl phthalate (MnBP), this secondary pathway leads to the formation of various oxidized metabolites, including mono-3-hydroxy-n-butyl phthalate (3OH-MnBP) and 3-carboxy-mono-propyl phthalate (3cx-MPP). nih.gov It is scientifically plausible that this compound undergoes similar oxidative metabolism, although specific metabolites have not been extensively documented in available studies.

After Phase I metabolism, monobutyl phthalates and their oxidized metabolites undergo Phase II biotransformation, a key step for detoxification and excretion. The primary Phase II reaction is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the monoester. nih.govnih.gov This conjugation significantly increases the water solubility of the phthalate metabolite, which facilitates its elimination from the body, primarily through urine. nih.govsgsaxys.com

Studies on monobutyl phthalate (mBP), which includes isomers like MsBP, show that a substantial portion is excreted as a glucuronide conjugate. nih.gov For more lipophilic monoesters like mBP, the majority is found in its conjugated form in urine, indicating that glucuronidation is a highly efficient elimination pathway. nih.gov

Once absorbed, phthalate metabolites are distributed throughout the body via the bloodstream. Research has confirmed the presence of the mono-n-butyl phthalate isomer in various tissues, including key reproductive and metabolic organs. Studies in mice have demonstrated that MnBP distributes to the liver and the ovary after oral exposure to its parent compound. nih.gov

The elimination half-life of a compound is the time it takes for its concentration in the body to be reduced by half. Phthalates are generally characterized by a short biological half-life. nih.govwikipedia.org

Specific studies on monobutyl phthalate isomers provide insight into their rapid clearance. For instance, the elimination half-life of mono-n-butyl phthalate (MnBP) in male volunteers was determined to be approximately 1.9 ± 0.5 hours. nih.gov A separate study reported a half-life of 2.6 hours for MnBP. researchgate.netnih.gov The half-life for mono-isobutyl phthalate (MiBP) was found to be slightly longer at 3.9 hours. nih.govresearchgate.net Although a specific half-life for this compound has not been reported, it is expected to be in a similarly short range, indicating that the compound does not persist long in the body after exposure ceases. This suggests that measurable levels in biological samples are indicative of recent or ongoing exposure. nih.gov

Molecular Mechanisms of Action: Endocrine Disruption by Monobutyl Phthalates

This compound is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormonal systems. Its primary mechanism of action involves interaction with nuclear receptors, which are proteins that regulate gene expression in response to hormones.

This compound has been shown to interact with a class of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs). nih.govoup.comresearchgate.net PPARs are crucial regulators of lipid metabolism, inflammation, and cellular differentiation.

A key study demonstrated that this compound (referred to as MBuP) is an activator of the mouse PPARα isoform. nih.govoup.com PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver. Activation of PPARα by xenobiotics is a known mechanism for rodent hepatocarcinogenesis. nih.gov The same study also verified this activation in a rat liver cell line, where MBuP induced the expression of endogenous PPARα target genes. oup.com While MBuP was found to be a less potent activator of PPARα compared to other phthalate monoesters like monobenzyl phthalate (MBzP) and mono-(2-ethylhexyl)-phthalate (MEHP), its activity confirms a direct interaction with this nuclear receptor. nih.govoup.com

The table below summarizes the findings on the activation of mouse PPARα by this compound.

| Compound | Receptor Isoform | Species | Activity | EC50 (µM) |

| This compound (MsBP) | PPARα | Mouse | Agonist | 63 |

| Data sourced from Hurst and Waxman, 2003. nih.gov |

In addition to PPARs, other phthalates have been shown to interact with or affect the expression of other nuclear receptors, including estrogen receptors (ERα, ERβ) and the androgen receptor (AR). nih.govmdpi.comnih.gov These interactions are central to the anti-androgenic and weak estrogenic effects observed with some phthalates. While direct binding studies of MsBP with androgen and estrogen receptors are limited, its classification as an endocrine disruptor suggests the potential for broader interactions within the nuclear receptor superfamily.

Disruption of Thyroid Hormone System

The thyroid hormone system is essential for regulating metabolism, growth, and development. Certain environmental chemicals can interfere with this system, leading to potential adverse health effects.

There is no specific information available in the reviewed scientific literature regarding the thyroid hormone receptor (TR) antagonist activity of this compound. However, studies on other monobutyl phthalates, such as mono-n-butyl phthalate (MBP), have shown TR antagonist activity in vitro. mdpi.com

Specific studies on the association between this compound and maternal thyroid hormone levels were not identified in the current search of scientific literature. Research on other phthalate metabolites has suggested potential associations with altered maternal thyroid hormone concentrations during pregnancy. dtic.mil

Modulation of Sex Steroid Hormones

Sex steroid hormones, such as testosterone (B1683101) and estrogen, play critical roles in reproductive health and development. Some phthalates have been shown to modulate the levels and activities of these hormones. However, specific research detailing the effects of this compound on sex steroid hormones is not currently available. Studies on other monobutyl phthalates have indicated potential impacts on testosterone and estradiol (B170435) levels. oup.comekb.eg

Impact on Insulin (B600854) Sensitivity and Glucose Homeostasis

Maintaining insulin sensitivity and glucose homeostasis is vital for metabolic health. There is growing interest in how environmental factors may influence these processes. At present, there is no specific research available that directly investigates the impact of this compound on insulin sensitivity and glucose homeostasis. General studies on phthalates suggest a potential link between exposure and altered glucose metabolism. mdpi.comwikipedia.org

Cellular and Molecular Responses

There is no specific data available in the reviewed scientific literature that details the induction of oxidative stress pathways by this compound. Studies on related isomers, such as mono-n-butyl phthalate (MnBP), have shown associations with biomarkers of oxidative stress nih.govfoodpackagingforum.org. However, these findings are specific to the n-butyl isomer and cannot be accurately attributed to the sec-butyl form without dedicated research.

The scientific literature lacks studies investigating the specific effects of this compound on gene expression, including that of biotransformation enzymes. Research has been conducted on the parent compound of its isomer, di-n-butyl phthalate (DBP), and the resulting metabolite, mono-n-butyl phthalate (MBP), which have been shown to alter the expression of genes related to various cellular processes mdpi.com. However, this information does not directly apply to this compound.

There is no available research specifically examining whether this compound can cause epigenetic modifications, such as DNA methylation. Studies have explored the relationship between other phthalate metabolites, like mono-n-butyl phthalate (MBP), and changes in DNA methylation patterns in human cells mdpi.comnih.govnih.gov. These studies suggest that some phthalate isomers may influence epigenetic mechanisms, but equivalent data for this compound is currently absent from the scientific record.

Toxicological Profiles and Adverse Health Outcomes Linked to Monobutyl Phthalates

Reproductive and Developmental Toxicity

Mono-sec-butyl phthalate (B1215562), a metabolite of the parent compound di-sec-butyl phthalate, is one of several isomers of monobutyl phthalate. The toxicological effects of these compounds, particularly concerning the reproductive system, are often studied collectively as the health outcomes are mediated by these primary monoester metabolites.

Studies have demonstrated that the structure of monobutyl phthalate isomers plays a crucial role in their testicular toxicity. Research in young male rats has shown that oral administration of mono-sec-butyl phthalate, along with its mono-n-butyl and mono-iso-butyl isomers, leads to significant testicular atrophy. nih.gov In contrast, the mono-tert-butyl ester did not produce this effect, highlighting the specificity of the chemical structure in inducing testicular damage. nih.gov

A key mechanism linked to this testicular damage is the disruption of zinc metabolism. nih.govepa.gov The isomers that cause testicular atrophy, including this compound, have been found to significantly alter zinc homeostasis. nih.gov This is characterized by an increase in the urinary excretion of zinc and a corresponding depletion in the concentration of zinc within testicular tissue. nih.govnih.govscilit.com Zinc is an essential element for testicular function and spermatogenesis, and its depletion is a critical factor in the testicular damage observed.

Table 1: Effects of Monobutyl Phthalate Isomers on Testicular Weight and Zinc Levels in Rats

| Isomer | Testicular Atrophy | Alteration in Zinc Metabolism |

| Mono-n-butyl phthalate | Yes | Yes |

| Mono-iso-butyl phthalate | Yes | Yes |

| This compound | Yes | Yes |

| Mono-tert-butyl phthalate | No | No |

This table summarizes findings from animal studies on the isomer-specific effects of monobutyl phthalates.

The primary targets for the toxic action of phthalates within the testis are the Sertoli and Leydig cells. nih.govfrontiersin.org Exposure to the parent compounds of monobutyl phthalates, such as di-n-butyl phthalate (DBP), has been shown to impair the function of both cell types. nih.govmonash.eduresearchgate.net These effects are believed to be mediated by the monoester metabolite.

Dysfunction in Sertoli cells, which are crucial for nurturing developing germ cells, can lead to disruptions in spermatogenesis. frontiersin.org Studies have reported that exposure to DBP can lead to changes in Sertoli cell morphology and a decrease in the secretion of androgen-binding protein. frontiersin.org

Leydig cells are responsible for producing testosterone (B1683101), the primary male sex hormone. Exposure to monobutyl phthalates has been linked to Leydig cell dysfunction, including abnormal cell aggregation and inhibition of steroidogenesis. nih.gov Animal studies have shown that prepubertal exposure to DBP can alter the dynamics of the Leydig cell population. nih.govmonash.edu This disruption in Leydig cell function is a key factor in the anti-androgenic effects of these compounds.

The disruption of testicular function by monobutyl phthalates ultimately impacts sperm production and quality. In animal models, exposure to DBP has resulted in severe atrophy of the seminiferous tubules and a loss of spermatogenesis. nih.gov

In humans, there is a growing body of evidence linking exposure to monobutyl phthalates with adverse effects on semen quality. Epidemiological studies have found a dose-response relationship between urinary concentrations of mono-n-butyl phthalate (MBP) and key sperm parameters. nih.govcdc.gov Specifically, higher levels of MBP have been associated with reduced sperm motility and lower sperm concentration. nih.govcdc.govresearchgate.net Other research has also suggested a link between MBP levels and increased sperm DNA damage. nih.gov

Table 2: Association between Urinary Monobutyl Phthalate (MBP) Levels and Semen Parameters in Men

| Semen Parameter | Association with MBP Levels |

| Sperm Concentration | Inverse (Higher MBP, lower concentration) nih.govcdc.gov |

| Sperm Motility | Inverse (Higher MBP, lower motility) nih.govcdc.gov |

| Sperm Morphology | Some evidence of negative association |

| Sperm DNA Damage | Positive association suggested nih.gov |

This table synthesizes findings from human epidemiological studies.

Prenatal exposure to certain phthalates, including those that metabolize to monobutyl phthalate, has been linked to a spectrum of male reproductive tract malformations often referred to as "phthalate syndrome". cbs8.com A key indicator of this syndrome is a reduction in the anogenital distance (AGD), which is the distance from the anus to the base of the genitals. nih.gov AGD is an androgen-sensitive measurement, and a shorter AGD in males is considered a marker of feminization and prenatal anti-androgenic exposure. researchgate.net

Studies in rats have shown that in-utero exposure to DBP can lead to a significant decrease in AGD in male offspring. plasteurope.com This has been observed alongside an increased incidence of other reproductive tract malformations, such as undescended testes (cryptorchidism) and hypospadias (an abnormal placement of the urethral opening). nih.govsemanticscholar.org These findings in animal models are consistent with the hypothesis that prenatal exposure to these phthalates can adversely affect male reproductive development in humans. researchgate.net

While much of the research on monobutyl phthalates has focused on male reproductive toxicity, emerging evidence indicates adverse effects on the female reproductive system as well. cbs8.comstmarys-ca.edu Transitional phthalates, such as di-butyl phthalate, have been associated with several female reproductive disorders. cbs8.com

Studies have shown that mono-n-butyl phthalate (MnBP) can be detected in the urine of women, and higher concentrations have been linked to certain gynecological conditions. One study found significantly higher urinary levels of MnBP in patients with endometriosis compared to controls. mdpi.com The same study demonstrated that MnBP could alter gene expression and affect the health and steroidogenesis of human granulosa cells in vitro, which are critical for follicle development in the ovaries. mdpi.com

Other research has suggested associations between exposure to the parent compound, DBP, and disruptions in the follicular reproductive cycles by interfering with hormone signaling in the ovary. arizona.edu This could potentially lead to reduced fertility and a decrease in the number and quality of eggs. arizona.edu Furthermore, some epidemiological studies have associated higher levels of MnBP with delayed puberty onset and recurrent pregnancy loss. nih.govnih.gov

Female Reproductive System Effects

Impact on Ovarian Function and Follicular Development

Monobutyl phthalates, primarily the metabolite mono-n-butyl phthalate (MnBP), have been shown to exert considerable toxicity on the female reproductive system. Research indicates that these compounds can disrupt normal ovarian function and interfere with the development of follicles, which are crucial for oocyte maturation and ovulation.

Table 1: Effects of Mono-n-butyl Phthalate (MnBP) on Human Granulosa Cells

| Affected Parameter | Observed Effect | Reference |

|---|---|---|

| Gene Expression | Altered expression of genes related to cell cycle, steroidogenesis, and inflammation (e.g., BIRC5, CDC20, StAR, TNF-alpha) | medrxiv.orgcsun.edu |

| Mitochondrial Health | Attenuated mitochondrial membrane potential | medrxiv.org |

| Hormone Expression | Decreased expression of Anti-Müllerian Hormone (AMH) | medrxiv.orgcsun.edu |

| Steroidogenesis | Impacted the production of steroid hormones | medrxiv.orgcsun.edu |

Associations with Endometriosis

A growing body of evidence has linked exposure to monobutyl phthalates with an increased risk of endometriosis, a chronic inflammatory condition where tissue similar to the lining of the uterus grows outside the uterus. Multiple studies have found that women with surgically confirmed endometriosis have significantly higher urinary concentrations of MnBP compared to control groups without the condition. medrxiv.orgphysiciansweekly.comresearchgate.net

One study reported that after adjusting for other potential confounding factors, higher MnBP levels were associated with a nearly twofold increase in the odds of having endometriosis. physiciansweekly.com This suggests that monobutyl phthalates may play a role in the pathogenesis of this complex disease, potentially by influencing inflammatory pathways or hormonal signaling.

Table 2: Urinary MnBP Levels in Women with and without Endometriosis

| Group | Geometric Mean MnBP Level (µg/g creatinine) | Odds Ratio (95% CI) | Reference |

|---|---|---|---|

| Endometriosis Patients (n=123) | 148.4 | 1.89 (1.05–3.39) | physiciansweekly.com |

| Control Group (n=82) | 109.9 |

Developmental Outcomes in Offspring

Exposure to monobutyl phthalates during critical windows of development, such as pregnancy, has been associated with a range of adverse outcomes in offspring.

Embryolethality and Fetal Development Abnormalities

Research indicates that monobutyl phthalates can be toxic to developing embryos. In-vitro studies have shown that MnBP impairs the developmental competency of preimplantation embryos, delays their progression to the blastocyst stage, and increases programmed cell death (apoptosis). nih.govresearchgate.net Furthermore, the parent compound, DBP, has been shown to induce significant developmental defects in animal models, such as abnormalities in eye development, including a reduction in the size of the lens and retina. sacredheart.edu These findings suggest a potential for monobutyl phthalates to interfere with fundamental processes of fetal organogenesis.

Impact on Pubertal Onset and Secondary Sexual Characteristics

The influence of monobutyl phthalates on puberty is complex, with studies reporting varied and sometimes sex-specific effects. Gestational exposure to MnBP in male offspring has been associated with a decreased likelihood of being in an advanced stage of pubic hair development between the ages of 8 and 14, yet paradoxically, it was also linked to a faster progression through pubertal stages once initiated. researchgate.netnih.gov In contrast, a meta-analysis pointed towards an association between postnatal (childhood) exposure to MnBP and a slightly increased risk of early puberty in boys. medrxiv.org The timing of exposure—whether prenatal or postnatal—appears to be a critical factor influencing the outcome. The evidence highlights the potential for these chemicals to disrupt the sensitive timing of reproductive maturation.

Potential for Birth Defects and Preterm Birth

Significant evidence links maternal exposure to monobutyl phthalates with an increased risk of preterm birth. eenews.net Multiple large-scale studies have found that higher urinary concentrations of both mono-n-butyl phthalate and mono-isobutyl phthalate in pregnant women are associated with a 12% to 16% higher odds of delivering before 37 weeks of gestation. physiciansweekly.comnih.gov In one study, the geometric mean concentration of MnBP was significantly higher in mothers who delivered preterm compared to those who delivered at term. nih.gov While direct links between this compound and specific structural birth defects are less established, phthalates as a class are associated with an increased risk for congenital malformations. boisestate.edu

Metabolic and Endocrine System Dysregulation

Monobutyl phthalates are recognized endocrine-disrupting chemicals that interfere with the body's hormonal and metabolic systems. In-vitro studies using human cells have demonstrated that both DBP and its metabolite MnBP can significantly impair steroid hormone biosynthesis, leading to decreased production of testosterone, androstenedione, progesterone, and corticosterone. mdpi.com This anti-androgenic effect is a key mechanism behind its reproductive toxicity.

Beyond reproductive hormones, these compounds are linked to broader metabolic disturbances. Epidemiological studies have found positive associations between MnBP levels and indicators of metabolic syndrome, including high blood pressure and elevated triglycerides. mdpi.com There is also evidence suggesting that monobutyl phthalates may possess anti-thyroid activity. csun.edu Furthermore, laboratory studies have shown that MnBP can reduce the viability of pancreatic beta cells, the cells responsible for producing insulin (B600854), which may contribute to insulin resistance and an increased risk for type 2 diabetes. nih.gov

Table 3: Summary of Endocrine and Metabolic Effects of Monobutyl Phthalates

| System/Process | Observed Effect of Monobutyl Phthalate (MnBP/MBP) | Reference |

|---|---|---|

| Steroidogenesis | Decreased production of testosterone, androstenedione, progesterone | mdpi.com |

| Cardiovascular Health | Associated with high blood pressure | mdpi.com |

| Lipid Metabolism | Associated with elevated triglycerides | mdpi.com |

| Pancreatic Function | Decreased viability of pancreatic beta cells in vitro | nih.gov |

| Thyroid Function | Suspected anti-thyroid hormone activity | csun.edu |

Associations with Diabetes Mellitus and Gestational Diabetes Mellitus

Exposure to certain monobutyl phthalates has been identified as a potential risk factor for diabetes mellitus (DM). nih.gov A meta-analysis of seven studies involving over 12,000 participants concluded that urinary concentrations of mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP) were positively associated with the risk of DM. nih.gov

The link is particularly evident in studies focusing on gestational diabetes mellitus (GDM). A case-control study in Hangzhou, China, collected 201 serum samples from pregnant women and found that mono butyl phthalate (MBP) was the most abundant metabolite detected. bohrium.comresearchgate.net The results indicated significant positive associations between the serum concentrations of both MBP and MiBP and the incidence of GDM. bohrium.comresearchgate.net Furthermore, the study established a positive correlation between serum levels of MBP and MiBP and 2-hour blood glucose levels in these pregnant women. bohrium.comresearchgate.net Another study also found that mono-n-butyl phthalate (MNBP) was associated with impaired glucose tolerance in pregnant women. nih.gov These findings suggest that exposure to these phthalates may increase the risk of developing GDM. bohrium.comdiabetesandenvironment.org

| Study Finding | Associated Phthalate Metabolite | Health Outcome |

| Positively associated with risk of Diabetes Mellitus nih.gov | Mono-n-butyl phthalate (MnBP), Mono-isobutyl phthalate (MiBP) | Diabetes Mellitus |

| Positively associated with incidence of GDM bohrium.comresearchgate.net | Mono butyl phthalate (MBP), Mono-isobutyl phthalate (MiBP) | Gestational Diabetes Mellitus |

| Positively correlated with 2-hour blood glucose levels bohrium.comresearchgate.net | Mono butyl phthalate (MBP), Mono-isobutyl phthalate (MiBP) | Elevated Blood Glucose |

| Associated with impaired glucose tolerance nih.gov | Mono-n-butyl phthalate (MNBP) | Impaired Glucose Tolerance |

Correlations with Anthropometric Indices and Obesity

Scientific literature suggests a link between monobutyl phthalate exposure and various measures of obesity and body composition. Studies using data from the National Health and Nutrition Examination Survey (NHANES) reported that urinary monobutyl phthalate (MBP) was associated with a higher body mass index (BMI) and waist circumference in adults. nih.gov

Research in children has revealed age and sex-specific associations. In a study of 493 Chinese school-aged children, monobutyl phthalate (MBP) was one of the most detectable chemicals. nih.gov After adjusting for confounding factors, urinary concentrations of MBP were positively associated with obesity in boys in a concentration-dependent manner. nih.gov Specifically, higher quartiles of MBP exposure in boys aged 11-13 were significantly associated with greater BMI, BMI z-score, subscapular skinfold thickness, and hip circumference. nih.gov

Other studies have produced varied results. One prospective study found that in women, circulating concentrations of mono-isobutyl phthalate (MiBP) were positively related to waist circumference, total fat mass, and trunk fat mass; however, no such significant relationships were observed in men. researchgate.netnih.gov Conversely, another study noted that mono-isobutyl phthalate (MiBP) was inversely associated with abdominal obesity. researchgate.net Prenatal exposure to mono-n-butyl phthalate (MnBP) was associated with an increase in the waist-to-height ratio in boys from ages 4 to 6, but not in girls. frontiersin.org These findings highlight that phthalates may influence body composition in a manner that is dependent on the specific chemical, age, and sex. frontiersin.org

| Phthalate Metabolite | Population | Associated Anthropometric Outcome |

| Monobutyl phthalate (MBP) | Adults | Higher Body Mass Index (BMI) and Waist Circumference nih.gov |

| Monobutyl phthalate (MBP) | Boys (11-13 years) | Higher BMI, BMI z-score, hip circumference nih.gov |

| Mono-isobutyl phthalate (MiBP) | Women | Increased Waist Circumference, Total Fat Mass, Trunk Fat Mass researchgate.netnih.gov |

| Mono-n-butyl phthalate (MnBP) | Boys (prenatal exposure) | Increased waist-to-height ratio at ages 4-6 frontiersin.org |

Thyroid Gland Function Impairment

Monobutyl phthalates are considered endocrine disruptors that can interfere with the thyroid system. mdpi.comnih.gov Animal studies have shown that di-n-butyl phthalate (DBP), the parent compound of MnBP, can cause a dose-dependent decrease in serum T3 and T4 concentrations. mdpi.com The mechanisms by which phthalates may disrupt thyroid signaling include interfering with the hypothalamic-pituitary-thyroid axis, altering the function of proteins crucial for thyroid hormone synthesis, and changing hepatic enzymes involved in hormone metabolism. mdpi.comnih.gov

In humans, exposure to certain phthalates has been linked to altered thyroid hormone levels. A study at Columbia University found that in girls as young as three, lower levels of the active thyroid hormone free thyroxine (FT4) were associated with metabolites of mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP). yahoo.com This suggests that early-life exposure to these chemicals could impact thyroid function. yahoo.com The thyroid is critical for regulating metabolism and development, particularly brain development. yahoo.com

| Phthalate Metabolite | Population | Associated Thyroid Function Outcome |

| Mono-n-butyl phthalate (MnBP) | Girls (age 3) | Lower levels of free thyroxine (FT4) yahoo.com |

| Mono-isobutyl phthalate (MiBP) | Girls (age 3) | Lower levels of free thyroxine (FT4) yahoo.com |

| Di-n-butyl phthalate (DBP) (parent compound) | Animals | Dose-dependent decrease in serum T3 and T4 mdpi.com |

Other Systemic Toxicities (e.g., Hepatic and Renal Impacts)

Hepatic Impacts

The liver is a primary target organ for the toxicity of phthalates. mdpi.com Animal studies have demonstrated that exposure to di-n-butyl phthalate (DBP) and its metabolite, monobutyl phthalate (MBP), can lead to adverse hepatic effects. In mice, oral exposure to DBP resulted in the detection of MBP in the liver and altered the expression of hepatic enzymes involved in phthalate metabolism. oup.comarizona.edu Studies on rats exposed to DBP and other phthalates have shown an increase in liver weight and significant increases in the levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) transaminase (ALT), which are indicators of liver damage. nih.gov Exposure to DBP can also elicit oxidative stress in hepatic tissue, leading to lipid peroxidation and damage. nih.gov

Renal Impacts

Research into the effects of phthalates on the kidneys suggests a potential for adverse impacts on renal function. A cross-sectional study of the Taiwanese adult population investigated associations between urinary phthalate metabolites and biomarkers of renal function. nih.gov The results showed that urinary mono-iso-butyl phthalate (MiBP) levels were positively associated with uric acid levels. nih.gov The study also found that the sum of dibutyl phthalate (DBP) metabolites was negatively associated with the estimated glomerular filtration rate (eGFR), a key measure of kidney function. nih.gov In a longitudinal study of children with chronic kidney disease, higher levels of some low-molecular-weight phthalates, including MiBP, were associated with an increase in eGFR, though other metabolites were associated with a decrease. nih.gov These findings suggest that exposure to certain phthalates may be associated with altered kidney function. nih.gov

Epidemiological Insights into Monobutyl Phthalate Exposure and Health

Population-Scale Biomonitoring Studies and Exposure Trends

Biomonitoring studies are essential for assessing the extent of human exposure to environmental chemicals. For phthalates, this is typically done by measuring their metabolites in urine.

Detection Frequencies and Concentration Ranges in Diverse Populations

Specific detection frequencies and concentration ranges for mono-sec-butyl phthalate (B1215562) are not widely reported in large-scale biomonitoring studies like the National Health and Nutrition Examination Survey (NHANES) in the United States. These studies tend to focus on the more common isomers, MnBP and MiBP. epa.gov

Studies that do measure a range of phthalate metabolites often report a general "monobutyl phthalate" (MBP) category, which would include MsBP, but does not allow for a distinct analysis. Research has shown that human exposure to phthalates is widespread, with metabolites being detectable in the urine of a vast majority of the population. nih.gov For instance, the primary metabolites of dibutyl phthalates (in a general sense) and other phthalates like benzyl (B1604629) butyl phthalate are detected in over 98% of individuals sampled in broad population studies. epa.gov

However, without specific analytical methods that differentiate MsBP from other MBP isomers in these large studies, providing precise detection frequencies and concentration ranges solely for mono-sec-butyl phthalate is not possible based on currently available literature.

Variability in Exposure: Intra- and Inter-individual Differences

The variability of phthalate metabolite concentrations within and between individuals is a critical factor in exposure assessment. Phthalates are considered non-persistent chemicals with short half-lives, meaning their levels in the body can fluctuate significantly throughout the day and from day to day based on recent exposures.

While specific data on the intra- and inter-individual variability of this compound is not available, studies on the broader category of monobutyl phthalates (MBP) indicate considerable variation. For example, a pilot study on adult women found that the intraclass correlation coefficient (ICC), a measure of the proportion of variance explained by differences between subjects, was 0.40 for monobutyl phthalate, suggesting that within-person variability is high. mdpi.com This high variability implies that a single urine sample may not accurately reflect an individual's typical exposure level over time, and multiple samples are often necessary for a more precise assessment. mdpi.com

Human Health Observational Studies

Observational studies in human populations explore associations between exposure to chemicals and various health outcomes. As with biomonitoring data, research specifically isolating the health effects of this compound is limited. The following sections reflect findings related to the broader class of monobutyl phthalates, with the caveat that these results are not specific to the sec-butyl isomer.

Reproductive Health Epidemiology in Males and Females

Phthalates are recognized as endocrine-disrupting chemicals that can interfere with the body's hormonal systems. wikipedia.org Concerns have been raised about their potential impact on both male and female reproductive health.

In Males: Epidemiological studies have linked exposure to certain phthalate metabolites with adverse effects on male reproductive health. Specifically, high urinary concentrations of monobutyl phthalates have been associated with a longer time to pregnancy for couples. contemporaryobgyn.net Some research suggests a connection between monobutyl phthalate levels and altered semen quality, although findings across studies can be inconsistent. nih.govnih.gov The primary mechanism is thought to be the anti-androgenic activity of these compounds, which can disrupt the normal function of male hormones. mdpi.commdpi.com

In Females: In women, exposure to monobutyl phthalates has been investigated in relation to various reproductive outcomes. Some studies have suggested a potential, though not consistently strong, association between MBP concentrations and endometriosis. nih.gov Research has also explored links between maternal urinary concentrations of MBP during pregnancy and adverse birth outcomes, such as preterm birth. nih.govnih.gov Another study found that higher levels of mono-n-butylphthalate (MnBP) were associated with ovulatory dysfunctions in women with infertility. mdpi.com

Endocrine-Related Health Outcomes in Pregnant Women and Children

The prenatal and early childhood periods are particularly vulnerable to the effects of endocrine-disrupting chemicals.

Pregnant Women: During pregnancy, exposure to phthalates has been linked to alterations in maternal hormone levels. For example, urinary concentrations of mono-butyl phthalate (MBP) have been negatively associated with maternal serum thyroxine (T4) and free thyroxine (FT4) levels, suggesting a potential impact on thyroid function. nih.govresearchgate.net Given the critical role of thyroid hormones in fetal development, particularly neurodevelopment, these findings are of public health relevance. mdpi.com

Children: Prenatal exposure to phthalates has been studied in relation to developmental outcomes in children. Some research has found associations between maternal exposure to certain phthalates and a slightly earlier onset of puberty in children. researchgate.net Phthalate exposure during critical developmental windows is a concern for potential long-term health effects. wikipedia.org

Associations with Metabolic Syndrome Components

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.

Emerging research has explored the link between phthalate exposure and components of metabolic syndrome. nih.gov While specific data for this compound is lacking, studies on other phthalate metabolites have shown associations with an increased odds of metabolic syndrome. mdpi.com For instance, some studies have reported a positive association between intermediate concentrations of mono-n-butyl phthalate (MnBP) and the odds of having metabolic syndrome. mdpi.com Other research has linked monobutyl phthalate (MBP) levels in the urine of obese individuals to be significantly higher than in the normal-weight population. researchgate.net

Advanced Analytical Methodologies for Monobutyl Phthalate Research

Sample Preparation Techniques for Complex Biological and Environmental Matrices

The initial and most critical step in the analysis of MsBP is its effective isolation from the sample matrix, which can be biological (e.g., urine, plasma) or environmental (e.g., water, soil). The complexity of these matrices necessitates robust extraction and cleanup procedures to remove interfering substances that could compromise the accuracy of subsequent analyses. cdc.gov

Extraction and Cleanup Procedures

A variety of techniques are employed to extract MsBP from samples, with the choice depending on the matrix and the analytical method to be used. For biological samples like urine and plasma, Solid-Phase Extraction (SPE) is a widely used and effective technique. cdc.govresearchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte of interest, which is then eluted with a small volume of an appropriate solvent. This not only isolates the MsBP but also concentrates it, enhancing detection sensitivity. cdc.gov Common SPE sorbents include C18 and Oasis HLB. cdc.govkoszalin.pl

Liquid-Liquid Extraction (LLE) and its miniaturized version, Dispersive Liquid-Liquid Microextraction (DLLME) , are other common methods. mui.ac.irmdpi.com LLE partitions the analyte between the aqueous sample and an immiscible organic solvent. DLLME is a modified version that uses a small amount of extraction solvent dispersed in the sample with the aid of a disperser solvent, offering high enrichment factors and reduced solvent consumption. mui.ac.irmdpi.com

For more complex biological tissues, a multi-residue method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has been adapted for the extraction of a wide range of organic chemicals, including phthalate (B1215562) metabolites. nih.gov This approach typically involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a cleanup step using dispersive SPE to remove lipids and other interferences. nih.gov

In environmental samples such as water, SPE is also a preferred method for extraction and preconcentration. koszalin.ple3s-conferences.orgresearchgate.net For solid matrices like soil and sediment, extraction is typically performed using organic solvents. cdc.gov

Regardless of the primary extraction method, a cleanup step is often necessary to remove co-extracted matrix components like fats and pigments that can interfere with chromatographic analysis. cdc.gov

Enzymatic Hydrolysis for Conjugated Metabolites

In humans and animals, phthalate monoesters like MsBP undergo Phase II metabolism, where they are conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion in urine. cdc.govnih.govnih.gov To determine the total MsBP exposure, it is essential to measure both the free and the conjugated forms. This is achieved through enzymatic hydrolysis, a critical step in sample preparation for urine analysis. cdc.govnih.gov

The enzyme β-glucuronidase is used to cleave the glucuronide conjugate, releasing the free MsBP for analysis. cdc.govcdc.govnih.gov The reaction is typically carried out by incubating the urine sample with the enzyme solution at a specific temperature (e.g., 37°C) and pH for a set period. nih.govnih.govsigmaaldrich.com The efficiency of this deconjugation step is crucial for accurate quantification of total MsBP. cdc.gov

It is important to use a pure β-glucuronidase enzyme, such as that derived from E. coli K12, as some commercial preparations from sources like Helix pomatia can contain lipase (B570770) or sulfatase activities. cdc.govresearchgate.net These contaminating enzymes can artifactually hydrolyze parent phthalate diesters present in the sample or laboratory environment, leading to falsely elevated monoester concentrations. cdc.govresearchgate.net

High-Resolution Chromatographic and Spectrometric Detection

Following extraction and cleanup, advanced instrumental techniques are used for the separation and detection of MsBP. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the quantification of phthalate metabolites in biological samples. nih.govnih.govsciex.com This method offers high sensitivity and specificity, allowing for the detection of very low concentrations of MsBP. s4science.at The technique couples the separation power of liquid chromatography (LC) with the precise detection and identification capabilities of tandem mass spectrometry (MS/MS). nih.gov

Ultra-Performance Liquid Chromatography (UPLC) , a variation of LC that uses smaller particle-size columns, provides faster analysis times and improved resolution compared to conventional HPLC. nih.govnih.govnih.gov A common approach involves reversed-phase chromatography using a C18 or phenyl-hexyl column with a gradient elution of a mobile phase, often consisting of water and methanol (B129727) or acetonitrile with additives like acetic acid or ammonium (B1175870) acetate. nih.govsciex.comnih.gov

The mass spectrometer is typically operated in the negative electrospray ionization (ESI) mode. nih.govnih.gov Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion of MsBP is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govsciex.com This highly selective process minimizes matrix interference and ensures accurate quantification. sciex.com The use of isotopically labeled internal standards is standard practice to correct for any matrix effects and variations during sample preparation and analysis. nih.gov

Table 1: Example UPLC-MS/MS Method Parameters for Phthalate Metabolite Analysis

| Parameter | Setting |

| Chromatography System | Waters ACQUITY UPLC |

| Mass Spectrometer | Waters XEVO TQ-S Triple Quadrupole |

| Column | Phenomenex Kinetex® Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.2 mM Ammonium Fluoride in 10% Methanol/Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Note: This table presents an example of typical parameters and may vary based on the specific application and instrumentation. Data sourced from Development and Interlaboratory Validation of Two Fast UPLC–MS-MS Methods Determining Urinary Bisphenols, Parabens and Phthalates. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful and commonly used technique for the analysis of phthalates and their metabolites. researchgate.netrestek.comoregonstate.edu It provides excellent chromatographic resolution and is a robust and reliable method. restek.comgcms.cz For the analysis of polar and thermally unstable phthalate metabolites like MsBP, a derivatization step is often required to increase their volatility and thermal stability, although methods without derivatization have also been developed. nih.gov

Separation is typically achieved on a capillary column, such as a DB-5MS. nih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov The mass spectrometer is usually operated in electron ionization (EI) mode. oregonstate.edu For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, where the instrument is set to monitor only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. researchgate.netoregonstate.edu

While LC-MS/MS has become more prevalent for metabolite analysis due to the elimination of the derivatization step, GC-MS remains a valuable and widely applied technique in phthalate research. restek.comnih.gov

Method Validation and Performance Characteristics for Quantitative Analysis

To ensure the reliability and accuracy of analytical data, any method used for the quantitative analysis of MsBP must be thoroughly validated. e3s-conferences.orgnih.govnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance characteristics that are evaluated include:

Linearity and Calibration Range: This establishes the concentration range over which the instrument's response is directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing standards at multiple concentration levels, and the coefficient of determination (r²) is calculated to assess linearity, with values greater than 0.99 being desirable. e3s-conferences.orgnih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mui.ac.irnih.gov These are critical for determining the method's sensitivity.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often assessed by analyzing spiked samples and calculating the percent recovery. e3s-conferences.orgnih.gov Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) of replicate analyses. nih.govnih.gov Both intra-day (within a single day) and inter-day (over several days) precision are evaluated. nih.gov

Recovery: This parameter evaluates the efficiency of the extraction process by comparing the amount of analyte measured in a spiked sample to the amount originally added. mui.ac.ire3s-conferences.org

Selectivity/Specificity: This ensures that the method can unequivocally measure the analyte in the presence of other components that are expected to be present in the sample matrix. nih.gov

Table 2: Representative Performance Characteristics for Monobutyl Phthalate Analysis by UPLC-MS/MS

| Parameter | Plasma | Pup Homogenate |

| Concentration Range | 25–5,000 ng/mL | 50–5,000 ng/g |

| Linearity (r) | ≥ 0.99 | ≥ 0.99 |

| Limit of Detection (LOD) | 6.9 ng/mL | 9.4 ng/g |

| Absolute Recovery | > 92% | > 92% |

| Intra-day Precision (%RSD) | ≤ 10.1% | ≤ 10.1% |

| Inter-day Precision (%RSD) | ≤ 10.1% | ≤ 10.1% |

| Intra-day Accuracy (%RE) | ≤ ±7.5% | ≤ ±7.5% |

| Inter-day Accuracy (%RE) | ≤ ±7.5% | ≤ ±7.5% |

| Note: This table shows example validation data for a related compound, monobutyl phthalate (MBP), demonstrating typical performance characteristics. %RE = Percent Relative Error; %RSD = Percent Relative Standard Deviation. Data sourced from Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS. nih.govnih.gov |

By adhering to these rigorous validation procedures, researchers can ensure that the data generated for MsBP concentrations are accurate, reliable, and comparable across different studies.

Evaluation of Linearity, Sensitivity (LOD/LOQ), Accuracy, and Precision

The validation of an analytical method ensures its reliability for the intended application. This process involves a rigorous evaluation of several key performance parameters. While specific validation data exclusively for mono-sec-butyl phthalate are not extensively detailed in the readily available literature, the validation parameters for its isomers, such as mono-n-butyl phthalate (MnBP) and mono-isobutyl phthalate (MiBP), provide a strong indication of the performance characteristics expected for an LC-MS/MS method targeting MsBP.

Linearity: An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. For phthalate metabolites, calibration curves are typically constructed over a wide concentration range, and a linear relationship is confirmed if the coefficient of determination (r²) is close to 1.0. For instance, methods developed for monobutyl phthalate isomers consistently demonstrate high linearity (r² ≥ 0.99) over concentration ranges relevant to human exposure levels.

Sensitivity (LOD/LOQ): The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For various phthalate metabolites, including monobutyl isomers, modern LC-MS/MS methods achieve LODs and LOQs in the low nanogram per milliliter (ng/mL) range in biological matrices like urine.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to a known "true" value, often expressed as percent recovery. Precision describes the closeness of repeated measurements to each other and is typically expressed as the relative standard deviation (%RSD). Both are assessed at different concentration levels (low, medium, and high) and on different days (intra-day and inter-day precision) to ensure the method is reliable over time and across a range of concentrations. For monobutyl phthalate isomers, validated methods demonstrate excellent accuracy, with recoveries often between 90% and 110%, and high precision, with %RSD values generally below 15%.

Table 1: Representative Performance Characteristics of LC-MS/MS Methods for Monobutyl Phthalate Isomer Analysis

| Parameter | Typical Performance Metric | Description |

| Linearity (r²) | ≥ 0.99 | Indicates a strong proportional relationship between analyte concentration and instrument response. |

| LOD (ng/mL) | 0.03 - 1.0 | The lowest concentration detectable with confidence. |

| LOQ (ng/mL) | 0.1 - 3.0 | The lowest concentration quantifiable with acceptable accuracy and precision. |

| Accuracy (% Recovery) | 90 - 110% | The closeness of the measured value to the true value. |

| Intra-day Precision (%RSD) | < 10% | The precision of measurements taken within a single day. |

| Inter-day Precision (%RSD) | < 15% | The precision of measurements taken across different days. |

Note: This table represents typical performance data for monobutyl phthalate isomers. Specific values for this compound would require dedicated validation studies.

Assessment of Matrix Effects and Recovery Rates

Biological samples such as urine, blood, and tissue are complex mixtures that can interfere with the analysis of the target analyte. These interferences are known as matrix effects and can either suppress or enhance the instrument's signal, leading to inaccurate quantification.

Matrix Effects: The assessment of matrix effects is a critical step in the validation of methods for biological samples. It is typically evaluated by comparing the analytical response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix extract. Isotopically labeled internal standards, which are chemically identical to the analyte but have a different mass, are commonly used to compensate for matrix effects. These standards co-elute with the target analyte and experience similar matrix-induced signal suppression or enhancement, allowing for accurate correction of the results.

Recovery Rates: Recovery is a measure of the efficiency of the sample extraction process. It is determined by comparing the analytical response of an analyte that has been spiked into a sample before extraction to the response of the analyte spiked into the sample after extraction. An effective extraction procedure will have high and consistent recovery rates across different concentrations. For monobutyl phthalate isomers, extraction methods, often involving solid-phase extraction (SPE), are optimized to achieve recoveries typically greater than 90%.

Table 2: Factors Influencing Matrix Effects and Recovery in this compound Analysis

| Factor | Description | Mitigation Strategy |

| Sample Complexity | Biological matrices contain numerous endogenous compounds (e.g., salts, proteins, lipids) that can interfere with ionization. | Advanced sample cleanup (e.g., solid-phase extraction), optimized chromatographic separation to resolve analyte from interferences. |

| Ionization Suppression/Enhancement | Co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer's source. | Use of isotopically labeled internal standards, optimization of MS source parameters, dilution of the sample extract. |

| Extraction Efficiency | The physicochemical properties of MsBP influence how effectively it is removed from the sample matrix. | Optimization of extraction solvent, pH, and solid-phase extraction sorbent and elution conditions. |

Development of Biomarkers for Exposure and Biological Effect

The measurement of phthalate metabolites in human biological samples, known as human biomonitoring, is the most accurate and reliable method for assessing exposure to parent phthalates.

Biomarkers of Exposure: this compound is the primary hydrolytic metabolite of di-sec-butyl phthalate (DsBP). After ingestion, inhalation, or dermal absorption of DsBP, the parent compound is rapidly metabolized in the body to MsBP. This metabolite is then excreted, primarily in the urine, often after conjugation with glucuronic acid. Because the parent phthalates are quickly metabolized and have short biological half-lives, measuring the concentration of their metabolites, like MsBP, in urine provides a direct and integrated measure of the internal dose from all exposure sources. The detection of MsBP in urine is a specific biomarker for exposure to DsBP.

Biomarkers of Biological Effect: While MsBP is a well-established biomarker of exposure, research into specific biomarkers of biological effect resulting from DsBP exposure is ongoing. Biomarkers of effect are measurable changes in biological processes that indicate a potential health outcome or disease. For phthalates in general, research has focused on their potential as endocrine-disrupting chemicals. Studies investigate associations between urinary concentrations of phthalate metabolites and changes in hormone levels, semen quality parameters, or other markers of reproductive and developmental health. Establishing a direct causal link between MsBP levels and a specific biological effect requires extensive epidemiological and toxicological research. The development of sensitive and specific analytical methods to accurately quantify MsBP is a foundational requirement for these critical investigations into the potential health effects of DsBP exposure.

Risk Assessment and Mitigation Strategies for Monobutyl Phthalates

Hazard Identification and Dose-Response Characterization

The assessment of risks associated with monobutyl phthalates, such as mono-sec-butyl phthalate (B1215562), begins with identifying potential hazards and characterizing the relationship between the dose of the substance and the biological response. This process is complicated by metabolic differences across species and necessitates the establishment of health-based guidance values.

Extrapolating toxicity data from animal studies to humans is a significant challenge in risk assessment, primarily due to species-specific differences in metabolic pathways. The parent compounds of mono-sec-butyl phthalate, dibutyl phthalates (DBPs), undergo metabolism that can vary significantly between species, affecting the toxicokinetics and ultimate toxicity of their metabolites.

For instance, research on dibutyl phthalate (DBP) has shown that fetal exposure in rats leads to reproductive tract malformations by reducing testosterone (B1683101) production in Leydig cells. nih.govnih.gov In contrast, mice are more resistant to these effects. Studies comparing these susceptible (rat) and resistant (mouse) species have identified that lipid metabolism pathways regulated by sterol regulatory element-binding protein (SREBP) are inhibited in the rat but induced in the mouse after DBP exposure. nih.govnih.gov This differential response correlates with the observed repression of the steroidogenic pathway in rats. Specifically, DBP exposure was found to significantly reduce the expression of SREBP2 in rat fetal Leydig cells, which is linked to the inhibition of cholesterol synthesis, a critical step for steroidogenesis. nih.govnih.gov

These findings underscore that a direct extrapolation of toxicological data from one species to another without understanding the underlying metabolic and molecular mechanisms can lead to inaccurate risk assessments for humans. The potency of a phthalate metabolite like this compound is therefore dependent on metabolic pathways that can differ between laboratory animals and humans, highlighting the need for caution when using animal data to predict human health risks.

To protect public health, regulatory agencies establish health-based guidance values such as the Reference Dose (RfD) and the Tolerable Daily Intake (TDI). These values represent an estimate of a daily oral exposure to a chemical that is likely to be without an appreciable risk of deleterious effects during a lifetime. For monobutyl phthalates, these values are typically derived from toxicological studies on their parent compounds.

The European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) have established such values for several phthalates based on sensitive endpoints like reproductive and developmental effects. health.state.mn.usepa.govfoodpackagingforum.org For example, EFSA established a TDI for di-butylphthalate (DBP) of 0.01 mg/kg of body weight per day, based on its reproductive effects. nih.gov Animal studies have identified disruption of fetal testicular development as a particularly sensitive effect of DBP exposure. health.state.mn.us

These guidance values are crucial for risk characterization, allowing regulators to compare estimated human exposure levels with a level deemed safe.

Interactive Data Table: Health-Based Guidance Values for Select Parent Phthalates

| Compound | Agency | Guidance Value | Critical Effect |

| Di-butylphthalate (DBP) | EFSA | TDI: 0.01 mg/kg bw/day | Reproductive effects |

| Butyl-benzyl-phthalate (BBP) | EFSA | TDI: 0.5 mg/kg bw/day | Reproductive effects |

| Bis(2-ethylhexyl)phthalate (DEHP) | EFSA | TDI: 0.05 mg/kg bw/day | Reproductive effects |

| Di-isononylphthalate (DINP) | EFSA | TDI: 0.15 mg/kg bw/day | Liver effects |

| Di-isodecylphthalate (DIDP) | EFSA | TDI: 0.15 mg/kg bw/day | Liver effects |

| Group of DBP, BBP, DEHP, DINP | EFSA | Group-TDI: 50 µg/kg bw/day | Reduction in fetal testosterone |

Cumulative Risk Assessment for Phthalate Mixtures

Humans are exposed to a mixture of various phthalates simultaneously from multiple sources, not just a single compound in isolation. nih.gov This reality necessitates a cumulative risk assessment (CRA) approach, which evaluates the combined effects of exposure to multiple chemicals that may act in concert. nih.govchemtrust.org A substance-by-substance assessment is not considered sufficient to protect public health from the combined effects of similarly acting chemicals. chemtrust.org

Several phthalates, including the parent compounds of monobutyl phthalates, are known to exert anti-androgenic effects, primarily by disrupting fetal testosterone biosynthesis, which can lead to adverse effects on male reproductive development. nih.gov Because they share a common adverse outcome, their effects can be additive. chemtrust.orgnih.gov Studies have confirmed that when administered together, several phthalates can act additively to affect male developmental processes. nih.gov

In recognition of this, the U.S. National Research Council recommended that CRA for phthalates should focus on common adverse outcomes rather than requiring identical mechanisms of action. acs.orgwikipedia.org This approach has been adopted by regulatory bodies. For example, EFSA established a group-TDI of 50 µg/kg of body weight per day for four phthalates (DBP, BBP, DEHP, and DINP) based on their combined anti-androgenic effects. foodpackagingforum.orgnih.gov This allows for the assessment of the total risk from dietary exposure to this group of phthalates, ensuring that the combined exposure does not exceed a safe level. foodpackagingforum.org

Emerging Remediation and Detoxification Strategies

As concerns over phthalate exposure persist, research has focused on strategies to remove these compounds from the environment and mitigate their toxicity within biological systems.